The compound 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential applications as a selective inhibitor of the transforming growth factor-beta type I receptor kinase (ALK5). This compound is characterized by its unique structural features, which include an imidazole core substituted with both a triazolo-pyridine and a methyl-pyridine moiety.
The compound is often referenced in scientific literature related to drug discovery and development, particularly in studies focused on inhibiting the TGF-β signaling pathway. It has been synthesized and evaluated for its biological activity, notably as a potent inhibitor of ALK5, making it a candidate for therapeutic applications in fibrosis and cancer treatment .
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde belongs to the class of heterocyclic compounds, specifically those containing imidazole and triazole rings. It is categorized as a small molecule inhibitor with potential pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes the following steps:
For example, one synthesis route involves heating substituted anilines with acetic acid in 1,2-dichloroethane under nitrogen atmosphere at elevated temperatures (around 120°C) for several hours, followed by purification steps including extraction and chromatography .
The molecular structure can be represented as follows:
The compound features an imidazole ring at its core with various substitutions that influence its chemical properties and biological activity .
Computational methods such as density functional theory (DFT) can be employed to analyze the electronic properties and spatial arrangement of this molecule, aiding in understanding its reactivity and interaction with biological targets .
The compound undergoes various chemical reactions typical of imidazole derivatives. Notably:
For instance, during synthesis, after forming the imidazole structure, oxidation reactions are critical for introducing the carbaldehyde functionality .
The mechanism through which 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde exerts its biological effects primarily involves inhibition of ALK5. This inhibition disrupts TGF-β signaling pathways that are implicated in various fibrotic diseases and cancers.
In vitro studies have demonstrated that this compound exhibits low nanomolar IC50 values (e.g., 0.013 μM), indicating high potency against ALK5. Its selectivity profile shows minimal off-target effects against other kinases .
The compound is typically characterized by:
Key chemical properties include:
Relevant data such as boiling points or specific heat capacities are not widely reported for this compound .
The primary application of 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde lies in its role as a selective ALK5 inhibitor. This makes it a valuable candidate for:
Research continues to explore its potential in clinical settings as part of therapeutic strategies against diseases where TGF-β signaling plays a crucial role .
This comprehensive analysis highlights the significance of 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde in medicinal chemistry and its promising applications in pharmacology.
This compound is systematically named as 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde, reflecting its complex polyheterocyclic architecture. It belongs to the imidazole-2-carbaldehyde core scaffold, substituted at the 4- and 5-positions with nitrogen-rich bicyclic and monocyclic heteroaromatic systems [1]. The molecular formula is C₁₆H₁₂N₆O, with a molecular weight of 304.31 g/mol [1].
Structurally, it integrates three distinct heterocyclic pharmacophores:
Table 1: Heterocyclic Components and Their Roles in the Compound
Heterocycle | Position | Key Features |
---|---|---|
1H-imidazole-2-carbaldehyde | Core | Aldehyde group: Site for chemical derivatization; Hydrogen-bond acceptor/donor |
[1,2,4]Triazolo[1,5-a]pyridine | 4-position | Bicyclic, planar structure; Enhances π-stacking and solubility |
6-Methylpyridin-2-yl | 5-position | Basic nitrogen; Methyl group improves lipophilicity and steric bulk |
The carbaldehyde functional group is a critical reactivity handle, facilitating the synthesis of secondary derivatives such as imines, hydrazones, or amides for structure-activity relationship (SAR) studies. Predicted physicochemical properties include a density of 1.47 g/cm³ and a pKa of 6.37, suggesting moderate solubility at physiological pH [1]. Its structural complexity aligns with frameworks common in kinase inhibitors, where the triazolopyridine and pyridyl motifs often engage ATP-binding pockets.
This compound emerged from early 2010s research into TGF-β (Transforming Growth Factor-beta) pathway inhibitors, specifically targeting activin receptor-like kinases (ALK). Patent US8080568B1 (filed 2010) first documented it under the code CPD3325-A8 (synonym: CPD0980) as a potent inhibitor of ALK4 and ALK5, kinases implicated in fibrosis and cancer [3]. Its design leveraged structure-based optimization of imidazole cores to enhance kinase selectivity and cellular potency.
The synthetic route likely utilized:
Table 2: Key Properties and Research Codes of the Compound
Property | Value | Source/Context |
---|---|---|
CAS Registry Number | 1352609-91-6 | ChemicalBook [1] |
Molecular Formula | C₁₆H₁₂N₆O | MDL: MFCD28506210 [1] |
Research Codes | CPD0980, CPDD0980, CPD3325-A8 | Patent US8080568B1 [3] |
Therapeutic Target | ALK4/ALK5 kinase inhibitor | Patent US8080568B1 [3] |
Price (Research Use) | $6,120 USD per gram (97% purity) | Matrix Scientific, 2021 [1] |
Early pharmacological studies highlighted its role in disrupting SMAD phosphorylation downstream of TGF-β receptors. The 6-methylpyridin-2-yl group was critical for achieving >100 nM potency against ALK5, while the triazolopyridine improved pharmacokinetic stability [3]. Despite its high cost (reflecting complex synthesis), it served as a lead for derivatives like 3-[[(2-fluoroanilino)methyl]-5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole, advancing into fibrosis models [3]. The compound exemplifies "privileged scaffold" strategies in kinase inhibitor development, where imidazole-carbaldehydes act as versatile templates for structural diversification.
Table 3: Synonyms and Registry Identifiers
Identifier | Type |
---|---|
4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazole-2-carbaldehyde | Systematic name |
CPD0980 | Research code |
CPD3325-A8 | Research code |
1352609-91-6 | CAS Number |
MFCD28506210 | MDL Number |
5-(6-methylpyridin-2-yl)-4-{[1,2,4]triazolo[1,5-a]pyridin-6-yl}-1H-imidazole-2-carbaldehyde | Synonym |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9